Aculeatins A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

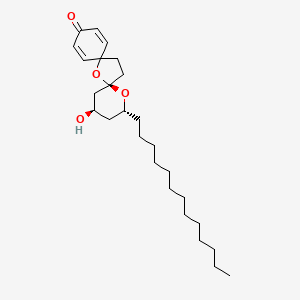

Aculeatins A, also known as this compound, is a useful research compound. Its molecular formula is C26H42O4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimalarial Activity

Aculeatin A exhibits potent antimalarial properties, making it a significant candidate for the development of new therapeutic agents against malaria.

- Mechanism of Action : Aculeatin A has been shown to inhibit the growth of Plasmodium falciparum, with an IC50 value ranging from 0.18 to 3.0 µM, indicating its effectiveness at submicromolar concentrations . This compound's unique 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton is believed to contribute to its antimalarial activity.

- Synthetic Approaches : Over the past decade, multiple synthetic routes have been developed to produce Aculeatin A, including a novel total synthesis via a stepwise strategy that involves Claisen condensation and intramolecular oxa-Michael addition . These synthetic methods not only facilitate the production of Aculeatin A but also allow for the creation of analogs with enhanced potency against malaria.

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Stepwise Approach | Claisen condensation, cyclodehydration | 42% overall yield |

| Double Oxa-Michael Addition | Concise synthesis in 8-10 steps | ~10% overall yield |

Anticancer Properties

In addition to its antimalarial effects, Aculeatin A has been investigated for its potential as an anticancer agent.

- Cytotoxicity Studies : Aculeatin A has demonstrated significant cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). In vitro studies revealed an effective dose range (ED50) of 0.2–1.0 µM against these cell lines .

- In Vivo Efficacy : Further evaluation using an in vivo hollow fiber assay showed that Aculeatin A inhibited tumor growth at doses ranging from 6.25 to 50 mg/kg in murine models . However, it exhibited limited activity against certain other cancer types, such as lung and prostate cancers.

| Cell Line | ED50 (µM) | In Vivo Dose Range (mg/kg) |

|---|---|---|

| MCF-7 | 0.2–1.0 | 6.25–50 |

| A2780 | Not specified | Not specified |

| Lu1 | Not effective | Not applicable |

| LNCaP | Not effective | Not applicable |

Structural Modifications and Derivatives

Research has also focused on modifying Aculeatin A to enhance its biological activity and reduce toxicity.

- Semi-Synthetic Derivatives : Modifications at the C-4 position of Aculeatin A have been explored to develop more potent analogs. Some derivatives showed decreased cytotoxicity compared to the parent compound, indicating that careful structural modifications are crucial for optimizing therapeutic efficacy .

- Case Studies on Derivatives : Several semi-synthetic compounds derived from Aculeatin A were tested against a panel of human cancer cell lines, with some exhibiting comparable potency to the original compound . This highlights the importance of structure-activity relationship studies in drug development.

特性

分子式 |

C26H42O4 |

|---|---|

分子量 |

418.6 g/mol |

IUPAC名 |

(2R,4R,6R)-2-hydroxy-4-tridecyl-5,7-dioxadispiro[5.1.58.26]pentadeca-9,12-dien-11-one |

InChI |

InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-20-23(28)21-26(29-24)19-18-25(30-26)16-14-22(27)15-17-25/h14-17,23-24,28H,2-13,18-21H2,1H3/t23-,24-,26-/m1/s1 |

InChIキー |

UAFRNLHPKTXIOW-DGWZTRNLSA-N |

異性体SMILES |

CCCCCCCCCCCCC[C@@H]1C[C@H](C[C@@]2(O1)CCC3(O2)C=CC(=O)C=C3)O |

正規SMILES |

CCCCCCCCCCCCCC1CC(CC2(O1)CCC3(O2)C=CC(=O)C=C3)O |

同義語 |

aculeatin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。